Farnesyl thiopyrophosphate
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Overview
Description
Farnesyl thiopyrophosphate is a synthetic organic compound belonging to the class of sesquiterpenoids. It is structurally similar to farnesyl pyrophosphate, with the key difference being the presence of a sulfur atom in place of an oxygen atom in the pyrophosphate group. This compound plays a significant role in various biochemical pathways, particularly in the synthesis of terpenoids and sterols .
Preparation Methods
Synthetic Routes and Reaction Conditions
Farnesyl thiopyrophosphate can be synthesized through a multi-step process involving the condensation of dimethylallyl pyrophosphate with isopentenyl pyrophosphate to form geranyl pyrophosphate. This intermediate then undergoes further condensation with another molecule of isopentenyl pyrophosphate to yield farnesyl pyrophosphate. The final step involves the substitution of an oxygen atom with a sulfur atom to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Farnesyl thiopyrophosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Farnesyl thiopyrophosphate has a wide range of scientific research applications, including:
Mechanism of Action
Farnesyl thiopyrophosphate exerts its effects by acting as a substrate for various enzymes in the mevalonate pathway. It is involved in the synthesis of farnesylated proteins, which play a role in cell signaling and regulation. The compound targets enzymes such as geranylgeranyl pyrophosphate synthase and mevalonate kinase, influencing the production of downstream metabolites .
Comparison with Similar Compounds
Similar Compounds
Farnesyl pyrophosphate: Similar in structure but lacks the sulfur atom present in farnesyl thiopyrophosphate.
Geranyl pyrophosphate: An intermediate in the synthesis of this compound, with a shorter carbon chain.
Geranylgeranyl pyrophosphate: A related compound with a longer carbon chain, involved in similar biochemical pathways.
Uniqueness
This compound is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity compared to its oxygen-containing counterparts. This uniqueness makes it valuable in specific biochemical and industrial applications .
Properties
CAS No. |
106153-12-2 |
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Molecular Formula |
C15H28O6P2S |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
phosphonooxy-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylphosphinic acid |
InChI |
InChI=1S/C15H28O6P2S/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-24-23(19,20)21-22(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+ |
InChI Key |
MYMLCRQRXFRQGP-YFVJMOTDSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSP(=O)(O)OP(=O)(O)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C)C |
Synonyms |
farnesyl thiodiphosphate farnesyl thiopyrophosphate FsPP cpd |
Origin of Product |
United States |
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